molecular formula C7H12N2O3S B13256537 (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate

(1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate

Cat. No.: B13256537
M. Wt: 204.25 g/mol
InChI Key: KXAPYEXDCTWATD-UHFFFAOYSA-N
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Description

(1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate is a chemical compound with the molecular formula C7H12N2O3S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate typically involves the reaction of 1,3-dimethyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

    (1,3-Dimethyl-1H-pyrazol-4-yl)methyl chloride: Similar in structure but with a chloride leaving group instead of methanesulfonate.

    (1,3-Dimethyl-1H-pyrazol-4-yl)methyl acetate: Similar in structure but with an acetate leaving group.

Uniqueness

(1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate is unique due to its methanesulfonate group, which is a better leaving group compared to chloride or acetate. This makes it more reactive in nucleophilic substitution reactions, providing higher yields and faster reaction rates .

Properties

Molecular Formula

C7H12N2O3S

Molecular Weight

204.25 g/mol

IUPAC Name

(1,3-dimethylpyrazol-4-yl)methyl methanesulfonate

InChI

InChI=1S/C7H12N2O3S/c1-6-7(4-9(2)8-6)5-12-13(3,10)11/h4H,5H2,1-3H3

InChI Key

KXAPYEXDCTWATD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1COS(=O)(=O)C)C

Origin of Product

United States

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